molecular formula C14H19N3O3 B5467842 1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one

1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one

Cat. No. B5467842
M. Wt: 277.32 g/mol
InChI Key: MDQAQXIAFIWEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a complex condition that affects millions of people worldwide, and there is a significant need for new and effective treatments. EMA401 has shown promise in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is a G protein-coupled receptor that is involved in the regulation of pain and inflammation. By blocking AT2R, this compound reduces pain signaling and inflammation in the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as reduce the expression of pain-related genes. This compound has also been shown to improve nerve function and reduce nerve damage in preclinical models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one is its selectivity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. One limitation of this compound is that it may not be effective in all types of chronic pain, and further research is needed to identify the patient populations that are most likely to benefit from this treatment.

Future Directions

There are several future directions for research on 1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the identification of biomarkers that can be used to predict patient response to this compound. Additionally, further clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to identify the optimal dosing regimen. Finally, future research should focus on the development of combination therapies that incorporate this compound with other drugs to improve pain relief and reduce the risk of side effects.

Synthesis Methods

The synthesis of 1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one involves several steps, including the coupling of a pyridine-3-carboxylic acid with an amine to form an amide, followed by the addition of an acetyl chloride to the resulting compound. The resulting intermediate is then reacted with 1-ethyl-3-methylpiperazin-2-one to form this compound.

Scientific Research Applications

1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, this compound has been shown to reduce pain behaviors and improve quality of life measures. This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

properties

IUPAC Name

1-ethyl-3-methyl-4-(2-pyridin-3-yloxyacetyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-16-7-8-17(11(2)14(16)19)13(18)10-20-12-5-4-6-15-9-12/h4-6,9,11H,3,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAQXIAFIWEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(C1=O)C)C(=O)COC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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